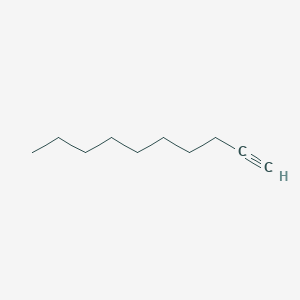
1-Decyne
Overview
Description
1-Decyne is an organic compound with the formula C8H17C≡CH . It is a terminal alkyne and a colorless liquid . It is used as a model substrate when evaluating methodology in organic synthesis .
Synthesis Analysis
This compound, like other alkynes, can be synthesized through several methods. One common method is by the elimination of hydrogen halides from vicinal dihalides, a process known as dehydrohalogenation . Another technique is the Corey-Fuchs reaction, where an aldehyde undergoes a series of reactions to eventually form an alkyne .
Molecular Structure Analysis
The molecular formula of this compound is C10H18 . The structure of this compound can be represented as CH3(CH2)7C≡CH . The InChI key for this compound is ILLHQJIJCRNRCJ-UHFFFAOYSA-N .
Chemical Reactions Analysis
This compound participates in a number of classical reactions including Suzuki-Miyaura couplings, Sonogashira couplings, Huisgen cycloadditions, and borylations . Under the catalysis of platinum, it reacts with hydrogen to produce decane .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 138.25 g/mol . It is a colorless liquid with a density of 0.766 g/mL at 25 °C . It has a boiling point of 174 °C and a melting point of -44 °C . The refractive index of this compound is 1.427 .
Scientific Research Applications
Formation in Fried Foods
1-Decyne has been identified in oxidized cottonseed oil, originating from the photo-oxidation of cyclopropenoid fatty acids (CPFA) naturally present in cottonseed oil. This finding is significant for understanding the flavor profiles of fried foods and their production processes (Fan, Tang, & Wohlman, 1983).
Regiochemistry in Bismetallation
Research on this compound has also contributed to our understanding of regiochemistry in bismetallation, particularly in copper(I) catalyzed reactions. This research provides insights into the synthesis and manipulation of organic compounds (Sharma & Ochlschlager, 1986).
Crystallization Studies
Studies on the crystallization of linear alkynes, including this compound, have expanded our knowledge of crystal structures and their formation. This is particularly relevant for understanding molecular interactions and the design of new materials (Bond & Davies, 2014).
Pheromone Synthesis
This compound has been used in the synthesis of sex pheromones, such as (Z)-3-dodecen-1-yl(E)-2-butenoate, highlighting its utility in developing biological attractants and studying insect behavior (Liu, 2001).
Catalytic Decarboxylative Coupling
Research into catalytic decarboxylative coupling involving this compound has provided valuable insights into synthetic chemistry, offering environmentally benign alternatives to traditional methods (Rayabarapu & Tunge, 2005).
Functionalization of Nanoparticles
This compound has been instrumental in the functionalization of nanodiamond particles, aiding in the development of nanomaterials for diverse applications, including in medical and electronic fields (Barras et al., 2010).
Allelopathic Activity
The identification of this compound as a volatile allelochemical in baobab (Adansonia digitata) from Sudan has contributed to our understanding of plant interactions and potential applications in agriculture (Fujii, Mishyna, & Maliek Elmadni, 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
1-Decyne is an organic compound with the formula C8H17C≡CH . It is a terminal alkyne, meaning it has a carbon-carbon triple bond at the terminal of the carbon chain . The primary targets of this compound are the molecules it interacts with in various chemical reactions .
Mode of Action
This compound participates in a number of classical reactions, including Suzuki-Miyaura couplings, Sonogashira couplings, Huisgen cycloadditions, and borylations . These reactions involve the interaction of this compound with other molecules, leading to changes in the molecular structure and properties .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the reactions it participates in. For example, in Suzuki-Miyaura couplings, this compound can react with an organoboron compound and a halide under the action of a palladium catalyst to form a new carbon-carbon bond . In Huisgen cycloadditions, this compound can react with an azide to form a 1,2,3-triazole .
Result of Action
The result of this compound’s action is the formation of new molecules through the reactions it participates in. For example, in a Suzuki-Miyaura coupling, the result would be a new molecule with a carbon-carbon bond . In a Huisgen cycloaddition, the result would be a 1,2,3-triazole .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of its reactions can be affected by the presence of catalysts, the temperature, and the pH of the environment . Furthermore, this compound is a colorless liquid with a boiling point of 174 °C , indicating that it is stable under normal environmental conditions but can evaporate under high temperatures .
Biochemical Analysis
. . .
Biochemical Properties
1-Decyne participates in a number of classical reactions including Suzuki-Miyaura couplings, Sonogashira couplings, Huisgen cycloadditions, and borylations . These reactions involve interactions with various enzymes and proteins, which facilitate the biochemical transformations of this compound.
Cellular Effects
The cellular effects of this compound are primarily observed through its interactions with various biomolecules. For instance, it has been used to stabilize ruthenium nanoparticles by forming ruthenium-vinylidene interfacial bonds . This interaction can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, under the catalysis of platinum, this compound reacts with hydrogen to produce decane .
Properties
IUPAC Name |
dec-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h1H,4-10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLHQJIJCRNRCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870766 | |
| Record name | 1-Decyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1-Decyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19357 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
764-93-2, 27381-15-3 | |
| Record name | 1-Decyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Decyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027381153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Decyne | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Decyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dec-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.029 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECYNE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULR28GD98Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


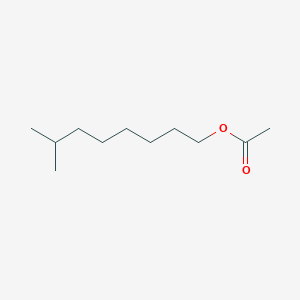
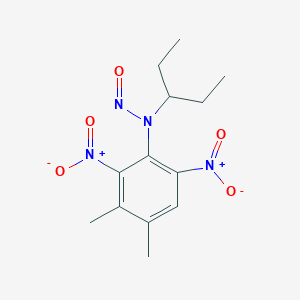
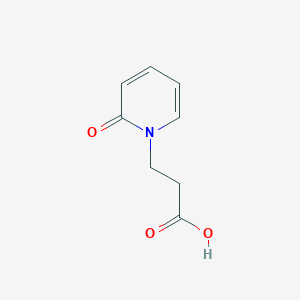
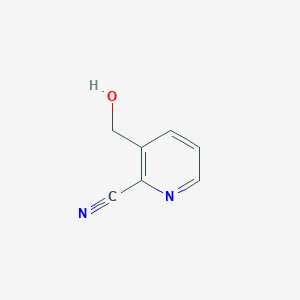








![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide](/img/structure/B165066.png)

